molecular formula C14H19N5O3S B12185385 2-[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one

2-[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one

Cat. No.: B12185385
M. Wt: 337.40 g/mol
InChI Key: RKIXCKJOSZMVEQ-UHFFFAOYSA-N
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Description

2-[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazinone core with piperazinyl and thiomorpholinyl substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one typically involves multi-step procedures. The key steps include the formation of the pyridazinone core, followed by the introduction of the piperazinyl and thiomorpholinyl groups. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets in biological systems. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives with various substituents. Examples include:

  • 3-(piperazin-1-yl)-1,2-benzothiazole derivatives
  • Indole derivatives with similar biological activities

Uniqueness

What sets 2-[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one apart is its unique combination of piperazinyl and thiomorpholinyl groups, which can confer distinct biological activities and chemical reactivity compared to other pyridazinone derivatives.

Properties

Molecular Formula

C14H19N5O3S

Molecular Weight

337.40 g/mol

IUPAC Name

2-[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]-6-thiomorpholin-4-ylpyridazin-3-one

InChI

InChI=1S/C14H19N5O3S/c20-12-9-18(4-3-15-12)14(22)10-19-13(21)2-1-11(16-19)17-5-7-23-8-6-17/h1-2H,3-10H2,(H,15,20)

InChI Key

RKIXCKJOSZMVEQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CN2C(=O)C=CC(=N2)N3CCSCC3

Origin of Product

United States

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